6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl side chain, and a tetrahydroquinolinone core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This reaction typically occurs under mild conditions and results in high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the tetrahydroquinolinone core can be reduced to form alcohol derivatives.
Substitution: The amino and dimethylaminoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted quinolinone compounds. These products can be further utilized in chemical synthesis and biological studies.
Scientific Research Applications
6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tetrahydroquinolinone core provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione: This compound shares a similar amino group and tetrahydroquinolinone core but differs in its side chain structure.
6-Amino-5-carboxamidouracils: These compounds have a similar amino group and are used as precursors for the synthesis of xanthine derivatives.
Uniqueness
6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
6-amino-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-15(2)7-8-16-12-5-4-11(14)9-10(12)3-6-13(16)17/h3,6,11H,4-5,7-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAZBPCPKOBPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CC(CC2)N)C=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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